molecular formula C13H7Cl2F3O2 B6384760 5-(3,4-Dichlorophenyl)-3-trifluoromethoxyphenol CAS No. 1261928-52-2

5-(3,4-Dichlorophenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384760
CAS No.: 1261928-52-2
M. Wt: 323.09 g/mol
InChI Key: HLOAYLNKWXJEAS-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-3-trifluoromethoxyphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a dichlorophenyl group and a trifluoromethoxy group attached to a phenol ring

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F3O2/c14-11-2-1-7(5-12(11)15)8-3-9(19)6-10(4-8)20-13(16,17)18/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOAYLNKWXJEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)OC(F)(F)F)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686701
Record name 3',4'-Dichloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-52-2
Record name 3',4'-Dichloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-3-trifluoromethoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorophenol and trifluoromethoxybenzene.

    Halogenation: The trifluoromethoxybenzene undergoes halogenation to introduce the trifluoromethoxy group.

    Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with 3,4-dichlorophenol in the presence of a suitable catalyst, such as palladium, under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 5-(3,4-Dichlorophenyl)-3-trifluoromethoxyphenol may involve large-scale reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-3-trifluoromethoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Various substituted phenolic compounds depending on the reagents used.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-3-trifluoromethoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in inflammation, cell growth, and other processes.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dichlorophenyl)-2-trifluoromethoxyphenol: Similar structure but different position of the trifluoromethoxy group.

    5-(3,4-Dichlorophenyl)-4-trifluoromethoxyphenol: Similar structure but different position of the trifluoromethoxy group.

    3-(3,4-Dichlorophenyl)-5-trifluoromethoxyphenol: Similar structure but different position of the trifluoromethoxy group.

Uniqueness

5-(3,4-Dichlorophenyl)-3-trifluoromethoxyphenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

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